molecular formula C13H18N2O2 B256706 N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide

N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide

Katalognummer B256706
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: VMVHHPWQURUTDO-KHPPLWFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase and has been shown to have promising effects in various studies.

Wirkmechanismus

The mechanism of action of N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide involves the inhibition of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a role in various physiological processes, including vascular tone regulation and angiogenesis. By inhibiting this enzyme, N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide can have various biochemical and physiological effects. It has been shown to inhibit tumor growth and metastasis, reduce inflammation, and modulate vascular tone. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide in lab experiments is its selectivity for 20-HETE synthase, which allows for specific modulation of this pathway without affecting other pathways. However, one limitation is the need for careful dosing and administration, as excessive inhibition of 20-HETE synthase can lead to adverse effects.

Zukünftige Richtungen

There are several future directions for the study of N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide. One potential direction is the development of new derivatives with improved selectivity and efficacy. Additionally, further studies are needed to explore its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, more research is needed to understand its mechanism of action and potential side effects, which will be important for its clinical development.

Synthesemethoden

The synthesis of N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide involves the reaction of 6-oxocyclohexa-2,4-dien-1-carbaldehyde with hexanehydrazide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques.

Wissenschaftliche Forschungsanwendungen

N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic effects, making it a promising candidate for the treatment of various diseases.

Eigenschaften

Produktname

N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

N//'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide

InChI

InChI=1S/C13H18N2O2/c1-2-3-4-9-13(17)15-14-10-11-7-5-6-8-12(11)16/h5-8,10,14H,2-4,9H2,1H3,(H,15,17)/b11-10-

InChI-Schlüssel

VMVHHPWQURUTDO-KHPPLWFESA-N

Isomerische SMILES

CCCCCC(=O)NN/C=C\1/C=CC=CC1=O

SMILES

CCCCCC(=O)NNC=C1C=CC=CC1=O

Kanonische SMILES

CCCCCC(=O)NNC=C1C=CC=CC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.